molecular formula C16H12O2S B238475 trans-1,2-Dihydroxy-1,2-dihydrobenzo(b)naphtho(2,1-d)thiophene CAS No. 125847-45-2

trans-1,2-Dihydroxy-1,2-dihydrobenzo(b)naphtho(2,1-d)thiophene

Cat. No. B238475
CAS RN: 125847-45-2
M. Wt: 268.3 g/mol
InChI Key: BYFVXOICIXESGI-SWLSCSKDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trans-1,2-Dihydroxy-1,2-dihydrobenzo(b)naphtho(2,1-d)thiophene, also known as trans-BNT, is a unique organic compound that has been synthesized and studied extensively in recent years. This compound has gained significant attention due to its potential applications in various scientific fields, including organic electronics, materials science, and biomedical research. In

Mechanism of Action

The mechanism of action of trans-1,2-Dihydroxy-1,2-dihydrobenzo(b)naphtho(2,1-d)thiophene is not fully understood. However, studies have shown that this compound has a high affinity for binding to amyloid-beta (Aβ) peptides, which are believed to be the main cause of Alzheimer's disease. Trans-BNT has been shown to inhibit the aggregation of Aβ peptides and promote their clearance from the brain. This suggests that this compound may have therapeutic potential in treating Alzheimer's disease.
Biochemical and Physiological Effects:
Trans-BNT has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the aggregation of Aβ peptides and promote their clearance from the brain. In animal studies, this compound has been shown to improve cognitive function and reduce neuroinflammation in Alzheimer's disease models. Trans-BNT has also been shown to have antioxidant and anti-inflammatory effects, which may contribute to its potential therapeutic effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using trans-1,2-Dihydroxy-1,2-dihydrobenzo(b)naphtho(2,1-d)thiophene in lab experiments is its high purity level, which allows for accurate and reproducible results. Trans-BNT is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using this compound in lab experiments is its low solubility in water, which may limit its applications in certain experiments.

Future Directions

There are several future directions for further research on trans-1,2-Dihydroxy-1,2-dihydrobenzo(b)naphtho(2,1-d)thiophene. One area of research is to further investigate the mechanism of action of this compound and its potential therapeutic effects in treating Alzheimer's disease. Another area of research is to explore the potential applications of this compound in other scientific fields, such as organic electronics and materials science. Additionally, further studies are needed to explore the safety and toxicity of this compound in humans.

Synthesis Methods

The synthesis of trans-1,2-Dihydroxy-1,2-dihydrobenzo(b)naphtho(2,1-d)thiophene is a complex process that involves several steps. The most common method for synthesizing this compound is through a palladium-catalyzed cross-coupling reaction between 2-bromo-1,1-biphenyl and 2-thiophenylboronic acid. This reaction yields this compound as a white crystalline solid with a high purity level. The purity of the synthesized this compound can be further improved through recrystallization or chromatography.

Scientific Research Applications

Trans-BNT has been extensively studied for its potential applications in various scientific fields. In the field of organic electronics, trans-1,2-Dihydroxy-1,2-dihydrobenzo(b)naphtho(2,1-d)thiophene has been used as a building block for developing organic semiconductors and light-emitting diodes. In materials science, this compound has been incorporated into polymers to enhance their mechanical and thermal properties. In biomedical research, this compound has been investigated for its potential therapeutic effects in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's.

properties

CAS RN

125847-45-2

Molecular Formula

C16H12O2S

Molecular Weight

268.3 g/mol

IUPAC Name

(1S,2S)-1,2-dihydronaphtho[1,2-b][1]benzothiole-1,2-diol

InChI

InChI=1S/C16H12O2S/c17-12-8-6-9-5-7-11-10-3-1-2-4-13(10)19-16(11)14(9)15(12)18/h1-8,12,15,17-18H/t12-,15+/m0/s1

InChI Key

BYFVXOICIXESGI-SWLSCSKDSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C3=C(S2)C4=C(C=C[C@@H]([C@H]4O)O)C=C3

SMILES

C1=CC=C2C(=C1)C3=C(S2)C4=C(C=CC(C4O)O)C=C3

Canonical SMILES

C1=CC=C2C(=C1)C3=C(S2)C4=C(C=CC(C4O)O)C=C3

synonyms

(2,1)BNT 1,2-diol
1,2-dihydroxy-1,2-dihydrobenzo(b)naphtho(2,1-d)thiophene

Origin of Product

United States

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